1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXGWHZKAGGPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility : The target compound’s sulfonyl and triazole groups enhance water solubility compared to purely aromatic analogues (e.g., biphenyl derivative in ) .
- Lipophilicity : The 4-methoxy-3-methylphenyl group increases logP compared to unsubstituted phenylsulfonyl derivatives .
Crystallographic Analysis
- Puckering analysis () may apply to the piperidine ring’s conformation .
Q & A
Q. Resolving Contradictions :
- Compare assay conditions (e.g., pH, solvent) across studies. For instance, antioxidant activity in piperidine derivatives varies with DPPH assay protocols .
- Use computational modeling (e.g., molecular docking) to predict how substituent changes impact target binding .
What analytical techniques are most suitable for purity assessment and structural confirmation?
Basic Research Question
- Purity Analysis :
- HPLC : Employ a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for resolving polar impurities .
- Mass Spectrometry (MS) : Confirm molecular weight and detect trace byproducts .
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for sulfonyl-benzimidazole analogs .
- NMR : Use ¹H/¹³C NMR to verify substituent positions, particularly distinguishing between triazole regioisomers .
What biological targets or pathways are associated with this compound, and how can its mechanism of action be elucidated?
Basic Research Question
- Antimicrobial Activity : Piperidine derivatives with sulfonyl and triazole groups inhibit microbial growth via membrane disruption or enzyme inhibition (e.g., C. albicans and A. niger targets) .
- Enzyme Inhibition : The sulfonyl group may interact with serine hydrolases, while the triazole moiety could chelate metal ions in active sites .
- Antioxidant Potential : Methoxy substituents enhance radical scavenging, as seen in DPPH assays .
Q. Methodological Insight :
- Perform enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Use fluorescence-based assays to study receptor binding in real-time .
How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Solubility Enhancement :
- Metabolic Stability :
- Replace labile groups (e.g., ester linkages) with bioisosteres. Fluorination at the phenyl ring can reduce oxidative metabolism .
- Conduct microsomal stability assays to identify metabolic hotspots .
- Toxicity Screening :
What computational strategies can predict the compound’s interactions with novel biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Prioritize targets based on triazole’s affinity for zinc-containing enzymes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to design derivatives .
- MD Simulations : Assess binding stability over time, particularly for sulfonyl-group interactions with hydrophobic pockets .
How does the stereochemistry of the piperidine ring influence pharmacological activity?
Advanced Research Question
- Piperidine chair conformations affect substituent orientation. For example, axial vs. equatorial positioning of the triazole group can alter receptor binding .
- Case Study : (3R,4R)-configured piperidine derivatives show enhanced neuroprotective effects compared to their enantiomers .
- Methodology : Synthesize enantiopure analogs via chiral catalysts or chromatographic separation, then compare IC₅₀ values in target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
